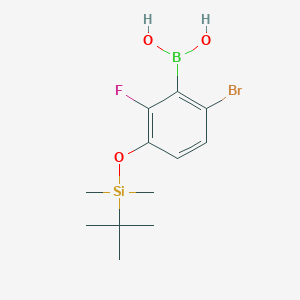

6-Bromo-3-t-butyldimethylsilyloxy-2-fluorophenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Functionalization

6-Bromo-3-t-butyldimethylsilyloxy-2-fluorophenylboronic acid serves as an important intermediate in the synthesis of complex organic molecules due to its reactive boronic acid group. The boronic acid moiety facilitates cross-coupling reactions, notably Suzuki coupling, allowing for the introduction of various aryl or alkyl groups into the molecule. For instance, Da̧browski et al. (2007) describe the use of a related boronic acid derivative in creating ortho-functionalized arylboronic acids and 1,3-dihydro-1-hydroxybenzo[c][2,1]oxaboroles, showcasing the potential of boronic acids in constructing architecturally complex boron-containing compounds with significant steric hindrance Da̧browski, Kurach, Luliński, & Serwatowski, 2007. Furthermore, Szumigala et al. (2004) developed a scalable synthesis method for 2-bromo-3-fluorobenzonitrile, demonstrating the versatility of boronic acids in halodeboronation reactions, highlighting their role in efficiently synthesizing halogenated aromatic compounds Szumigala, Devine, Gauthier, & Volante, 2004.

Advancements in Heterocyclic Chemistry

Boronic acids, including derivatives like this compound, are instrumental in heterocyclic chemistry, enabling the synthesis of heterocyclic compounds and polymers. For instance, the preparation of 5-bromo-2-fluoro-3-pyridylboronic acid and its subsequent use in creating 3,5-disubstituted 2-fluoropyridines and 2-pyridones demonstrates the critical role of boronic acids in accessing fluorinated heterocycles with potential pharmaceutical applications Sutherland & Gallagher, 2003.

Material Science and Polymer Chemistry

Boronic acid derivatives are pivotal in material science and polymer chemistry for synthesizing novel materials with unique properties. Neilson et al. (2007) described the synthesis of mixed chromophore perfluorocyclobutyl (PFCB) copolymers through Suzuki coupling reactions involving boronic acid intermediates. This work underscores the utility of boronic acids in fabricating polymers with tailored light emission properties, expanding the applications of boronic acids beyond pharmaceuticals to include materials science Neilson, Budy, Ballato, & Smith, 2007.

Propiedades

IUPAC Name |

[6-bromo-3-[tert-butyl(dimethyl)silyl]oxy-2-fluorophenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BBrFO3Si/c1-12(2,3)19(4,5)18-9-7-6-8(14)10(11(9)15)13(16)17/h6-7,16-17H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZMKNLOVGTXSAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)O[Si](C)(C)C(C)(C)C)Br)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BBrFO3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[(4-ethylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B2977582.png)

![4-benzoyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2977584.png)

![1-Cyclopentene-1-carboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B2977589.png)

![(E)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2977591.png)

![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(o-tolyl)urea](/img/structure/B2977595.png)

![1-(3-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2977597.png)

![7-(3,4-dimethoxyphenyl)-5-(4-fluorobenzyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2977598.png)